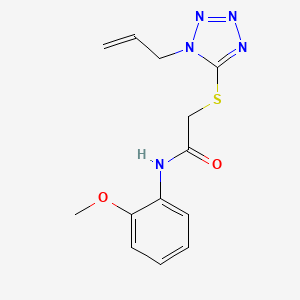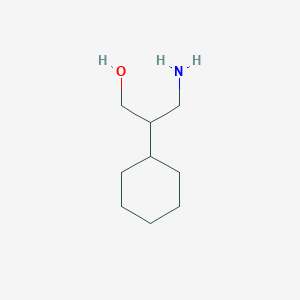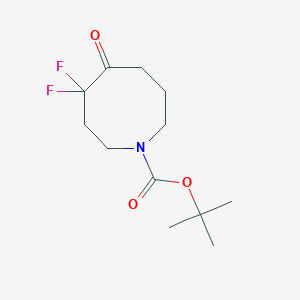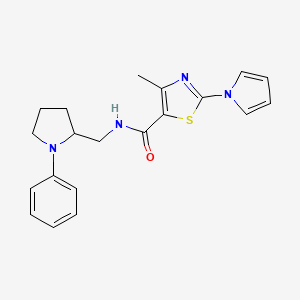![molecular formula C15H19Cl B2893087 1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane CAS No. 2287334-43-2](/img/structure/B2893087.png)
1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane, also known as CP55940, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the 1980s and has since been used to study the pharmacological effects of cannabinoids on the human body.
作用機序
1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane acts as a full agonist at the CB1 and CB2 receptors, which are G protein-coupled receptors. When 1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabinoids, while the activation of the CB2 receptor is responsible for the anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane has been shown to have a number of biochemical and physiological effects on the human body. It has been shown to reduce pain and inflammation, as well as to have anti-anxiety and anti-depressant effects. 1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane has also been shown to have neuroprotective properties and to reduce the growth of cancer cells in vitro.
実験室実験の利点と制限
One of the major advantages of using 1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane in lab experiments is its high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the effects of cannabinoids on the human body. However, one of the limitations of using 1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane is its psychoactive effects, which can make it difficult to study its effects on the body in a controlled manner.
将来の方向性
There are several future directions for research on 1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane. One area of interest is the development of new synthetic cannabinoids that have similar pharmacological effects but fewer psychoactive effects. Another area of interest is the study of the long-term effects of 1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane on the human body, particularly with regard to its neuroprotective properties and its potential as a treatment for neurodegenerative diseases. Finally, there is a need for more research on the safety and efficacy of 1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane in humans, particularly with regard to its potential as a therapeutic agent.
合成法
The synthesis of 1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane involves several steps, including the reaction of 1,3-cyclohexadiene with chloromethyl methyl ether to form 1-chloromethyl-3-cyclohexadiene. This intermediate is then reacted with 3,5-dimethylbenzylamine to form 1-(chloromethyl)-3-[(3,5-dimethylphenyl)methyl]cyclohexane. Finally, this compound is subjected to a high-temperature reaction in the presence of a strong acid to form 1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane.
科学的研究の応用
1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane has been widely used in scientific research to study the pharmacological effects of cannabinoids on the human body. It has been shown to have a high affinity for the cannabinoid receptors CB1 and CB2, which are found in the central nervous system and immune system, respectively. 1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane has been used to study the effects of cannabinoids on pain, inflammation, and anxiety, among other things.
特性
IUPAC Name |
1-(chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl/c1-11-3-12(2)5-13(4-11)6-14-7-15(8-14,9-14)10-16/h3-5H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULINNTHPVCJYPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC23CC(C2)(C3)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide](/img/structure/B2893006.png)

![N-(5-(2-phenylbutanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2893008.png)



![N-(4-bromophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2893018.png)


![5-[(4-Propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2893022.png)
![(5E)-5-[(2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2893023.png)
![3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2893025.png)
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-N-isopropyl-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2893026.png)
